molecular formula C16H10N2Na2O6S4 B587958 4,4'-Diisothiocyano-2,2'-dihydrostilbenedisulfonic Acid Disodium Salt CAS No. 150321-88-3

4,4'-Diisothiocyano-2,2'-dihydrostilbenedisulfonic Acid Disodium Salt

Cat. No.: B587958
CAS No.: 150321-88-3
M. Wt: 500.484
InChI Key: LCASYHGPTJKZKC-UHFFFAOYSA-L
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Description

4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt is a non-fluorescent analog of DIDS . It is used as a CD4 antagonist that blocks HIV type-1 growth at multiple stages of the virus life cycle . It is also an anion-transport inhibitor that crosslinks hemoglobin interdimerically and enhances oxygen .


Molecular Structure Analysis

The molecular formula of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt is C16 H10 N2 O6 S4 . 2 Na . The molecular weight is 500.50 .


Physical and Chemical Properties Analysis

The molecular formula of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt is C16 H10 N2 O6 S4 . 2 Na . The molecular weight is 500.50 .

Scientific Research Applications

  • Toxicology and Carcinogenesis Studies : This compound, under its various forms, has been extensively studied in toxicology and carcinogenesis. For example, 4,4'-Diamino-2,2'-stilbenedisulfonic acid, disodium salt, used in dye and fluorescent agent synthesis, was tested for toxic effects and carcinogenic potential in rats and mice. The studies concluded that there was no evidence of carcinogenic activity in the animals tested (National Toxicology Program technical report series, 1992).

  • Dispersion of Particles in Aqueous Suspensions : The impact of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt on the dispersion properties of Cu2O particles was studied. The dispersant's role in colloidal property changes and stabilization mechanisms were clarified, providing insights into processing conditions for the oxide (Ceramics International, 2009).

  • Quenching Characteristics in Solutions : Bathocuproinedisulfonic acid, disodium salt, commonly used for Cu(I) detection, was studied for its fluorescence quenching characteristics in aqueous solutions and copper sulfate plating solutions. This could aid in detecting monovalent copper in various applications (Japanese Journal of Applied Physics, 2018).

  • Binding Site Identification in Red Blood Cells : The binding site for 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid, an inhibitor of anion transport in red blood cells, was identified in a specific protein segment. This could have implications for understanding anion transport mechanisms in biological systems (Biochimica et biophysica acta, 1980).

  • Photoluminescence in Hybrid Materials : The use of 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiferron) in luminescent chemically bonded hybrid materials showed promising results, particularly in creating green and violet-blue luminescence within these materials (Journal of Photochemistry and Photobiology A-chemistry, 2009).

  • Neuroprotective Effects : 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) exhibited neuroprotective effects against various cell death stimuli in cultured cerebellar granule neurons. This suggests potential applications in neuroprotection and understanding neuronal death mechanisms (Life sciences, 2002).

Mechanism of Action

4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt acts as a CD4 antagonist that blocks HIV type-1 growth at multiple stages of the virus life cycle . It is also an anion-transport inhibitor that crosslinks hemoglobin interdimerically and enhances oxygen .

Properties

IUPAC Name

disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCASYHGPTJKZKC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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